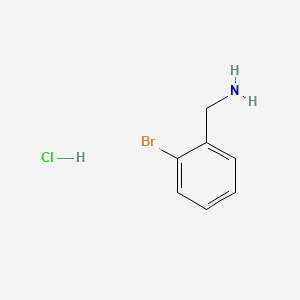

5-ブロモ-3-フルオロ-2-ヒドロキシベンズアルデヒド

概要

説明

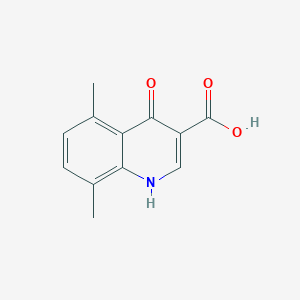

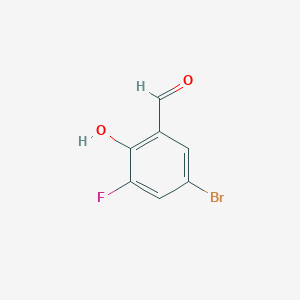

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a benzene ring with bromo, fluoro, and hydroxy substituents, as well as an aldehyde functional group, which makes it a versatile intermediate for chemical reactions and syntheses.

Synthesis Analysis

The synthesis of substituted benzaldehydes, including those with bromo and hydroxy substituents, has been explored through various methods. One approach involves a selective palladium-catalyzed ortho-bromination of benzaldehydes, using O-methyloxime as a directing group, followed by a rapid deprotection to yield substituted 2-bromobenzaldehydes with good overall yields . Another study reports the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol, which could potentially be adapted for the synthesis of 5-bromo-3-fluoro-2-hydroxybenzaldehyde by introducing a fluoro substituent at the appropriate step .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, X-ray crystallographic analysis has been used to confirm the identity of 2-bromo-3-hydroxybenzaldehyde . A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2–Caryl bond . These studies provide insights into the structural aspects of bromo- and hydroxy-substituted benzaldehydes, which are relevant for understanding the properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of 5-bromo-2-hydroxybenzaldehyde has been studied in the context of its reaction with monomolecular layers of silanes immobilized on aluminum oxide surfaces, forming 5-bromo-2-hydroxybenzaldimine derivatives . This suggests that 5-bromo-3-fluoro-2-hydroxybenzaldehyde could similarly participate in condensation reactions due to the presence of the aldehyde group. Additionally, the synthesis of novel transition metal complexes with 5-bromo-2-fluorobenzaldehydeoxime indicates the potential for 5-bromo-3-fluoro-2-hydroxybenzaldehyde to form complexes with metals, which could be explored for antimicrobial applications .

Physical and Chemical Properties Analysis

While specific studies on the physical and chemical properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde are not provided, the properties of similar compounds can offer some insights. For example, the synthesis of 3-bromo-4-hydroxybenzaldehyde demonstrates the use of bromination agents and provides information on the reaction conditions that could affect the yield and purity of bromo-substituted benzaldehydes . The solubility, melting points, and spectral data of these compounds are crucial for their identification and application in further chemical syntheses.

科学的研究の応用

ATX阻害剤の合成

この化合物は、ATX阻害剤の合成に使用されてきました。ATX阻害剤は、自己免疫疾患の治療において重要な役割を果たしています。 ATX、またはオートタキシンは、さまざまな自己免疫疾患の発症に重要な役割を果たす酵素であり、その阻害剤はATXの活性を調節するのに役立ちます .

PDE4阻害剤の生成

別の用途としては、ホウ素含有PDE4阻害剤の一種を合成することがあります。 これらの阻害剤は、多くの疾患に共通する慢性炎症の改善に重要です .

フッ素化二環式ヘテロ環の合成

この化合物は、金(I)触媒による環化反応により、イソフラバノン(クロマノン)などのフッ素化二環式ヘテロ環を合成するために使用されます。 これらのヘテロ環は、医薬品化学においてさまざまな用途があります .

半導体アセンの調製

また、半導体アセンの調製のための前駆体としても役立ちます。 アセンは、有機薄膜トランジスタ(OFET)などの電子デバイスにおいて潜在的な用途を持つ有機半導体です .

シッフ塩基の合成

5-ブロモ-3-フルオロ-2-ヒドロキシベンズアルデヒドは、イミン(ケチミンまたはアルジミン)のサブクラスであるシッフ塩基を合成する理想的な候補です。 シッフ塩基は、有機合成から配位化学まで幅広い用途があります .

ケモセンサー開発

この化合物は、5-ブロモ-2-ヒドロキシベンズアルデヒドとその金属錯体に基づくケモセンサーの開発に使用されてきました。 これらのケモセンサーは、分光学的および理論的特性評価、ならびに薬理学的用途において応用されています .

作用機序

Target of Action

It is known that this compound is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .

Mode of Action

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an ideal candidate for synthesizing Schiff base, which is a sub-class of imine (ketimines or aldimines) . The synthesis of Schiff base starts with nucleophilic addition to the aldehyde with an amine (either aliphatic or aryl) forming a hemiaminal, then followed by dehydration to form the aldimine .

Biochemical Pathways

It is known that schiff bases, which can be synthesized from this compound, are used as dyes in oled and dye-sensitized solar cells (dsscs) and are also investigated in antimicrobial activities against bacteria and fungi .

Pharmacokinetics

It is known that the compound has a molecular weight of 21901 , which could influence its bioavailability.

Result of Action

It is known that schiff bases, which can be synthesized from this compound, are used in oled and dsscs, suggesting that they may have effects on light emission and energy conversion .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could influence its stability.

Safety and Hazards

将来の方向性

特性

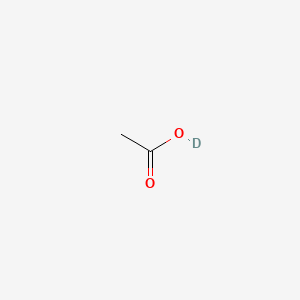

IUPAC Name |

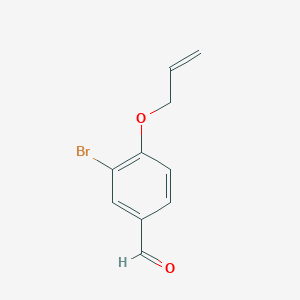

5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQXIWKIRQWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381361 | |

| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251300-28-4 | |

| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。